(E)-Ethyl 3-(piperidin-4-yl)acrylate
Overview
Description
. Esters are commonly used in various industrial applications due to their versatile chemical properties. This compound, in particular, features a piperidine ring, which is a six-membered saturated heterocyclic amine, attached to an acrylate group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (E)-Ethyl 3-(piperidin-4-yl)acrylate typically begins with piperidine and ethyl acrylate as the primary starting materials.
Reaction Conditions: The reaction involves the nucleophilic addition of piperidine to ethyl acrylate under controlled conditions, often requiring a catalyst to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the synthesis is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to a different functional group.
Substitution: Substitution reactions can replace the hydrogen atoms in the piperidine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Piperidine derivatives with different functional groups.
Scientific Research Applications
(E)-Ethyl 3-(piperidin-4-yl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used to study biological processes involving piperidine derivatives.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (E)-Ethyl 3-(piperidin-4-yl)acrylate exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Piperidine
N-ethylpiperidine
Piperidine-4-carboxylic acid
Ethyl acrylate
Properties
IUPAC Name |
ethyl (E)-3-piperidin-4-ylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-4,9,11H,2,5-8H2,1H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPHDWSQQIVLEB-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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